molecular formula C16H18N2O4S B6395424 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261936-85-9

3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6395424
CAS RN: 1261936-85-9
M. Wt: 334.4 g/mol
InChI Key: RPGIZNZERIYNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% (3-BTPA) is an organic compound with a molecular formula of C13H17NO4S and a molecular weight of 285.35 g/mol. 3-BTPA is a versatile and widely used compound in the laboratory and in scientific research. It is used in a variety of applications, including synthesis of other compounds, as a reagent, in biochemical and physiological studies, and as a reactant in drug development. In

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in drug development, and as a tool for biochemical and physiological studies. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in the synthesis of other compounds, such as the anti-inflammatory drug indomethacin and the anti-diabetic drug glimepiride.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have anti-inflammatory, antioxidant, and anti-diabetic effects. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have an inhibitory effect on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in a wide range of pH levels. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is non-toxic and non-irritating, making it safe to use in experiments.
The limitations of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low solubility in water and its limited availability in certain concentrations. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not stable in extreme pH levels, and it can be degraded by light, heat, and oxygen.

Future Directions

In the future, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new drugs and therapies for a variety of diseases. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of compounds. Furthermore, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to develop new synthesis methods and to study the effects of compounds on enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Finally, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new analytical methods and laboratory techniques.

Synthesis Methods

3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is produced commercially through a multi-step synthesis process. The first step is the formation of the 4-t-butylsulfamoylphenyl group by reacting 4-t-butylsulfonyl chloride with phenol in a solvent such as dichloromethane. The second step is the formation of the picolinic acid moiety by reacting the 4-t-butylsulfamoylphenyl group with pyridine in a solvent such as acetonitrile. The third step is the coupling of the 4-t-butylsulfamoylphenyl group and the picolinic acid moiety to form 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGIZNZERIYNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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